Cas no 120680-98-0 (3-(4-ethylphenyl)prop-2-enoic acid)

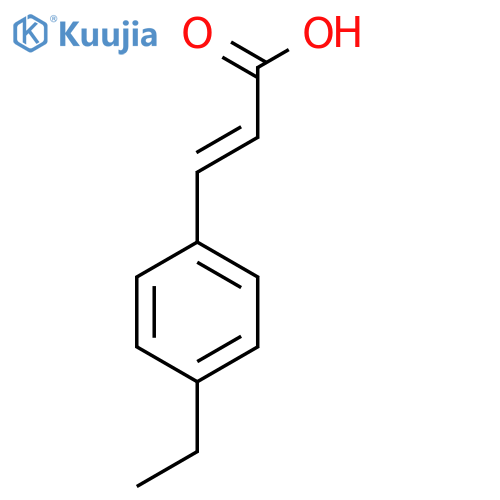

120680-98-0 structure

商品名:3-(4-ethylphenyl)prop-2-enoic acid

CAS番号:120680-98-0

MF:C11H12O2

メガワット:176.211783409119

MDL:MFCD02244465

CID:2858087

PubChem ID:1482753

3-(4-ethylphenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 4-ethyl cinnamic acid

- 3-(4-ethylphenyl)-2-propenoic acid

- (E)-3-(4-乙基苯基)丙烯酸

- 3-(4-ethylphenyl)prop-2-enoic acid

- (E)-3-(4-ETHYLPHENYL)ACRYLIC ACID

- AS-62748

- (E)-3-(4-ethylphenyl)prop-2-enoic acid

- SCHEMBL765933

- 2-Propenoic acid, 3-(4-ethylphenyl)-, (2E)-

- STK425807

- AKOS000263640

- (2E)-3-(4-ethylphenyl)prop-2-enoic acid

- 28784-98-7

- AB01323758-02

- NCGC00330007-01

- 120680-98-0

- Z2942851866

- MFCD02244465

- EN300-13521

- (2E)-3-(4-ethylphenyl)acrylic acid

- 10R-0618

- 4-Ethylcinnamic acid

- ALBB-020020

- 3-(4-ethylphenyl)acrylic acid

- D86907

- J-017258

- (E)-3-(4-ETHYLPHENYL)ACRYLICACID

- EN300-832928

- SCHEMBL309763

- CS-0450224

-

- MDL: MFCD02244465

- インチ: 1S/C11H12O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+

- InChIKey: GOIIVCHICYNWSG-BQYQJAHWSA-N

- ほほえんだ: OC(/C=C/C1C=CC(=CC=1)CC)=O

計算された属性

- せいみつぶんしりょう: 176.083729621g/mol

- どういたいしつりょう: 176.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 37.3Ų

3-(4-ethylphenyl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E72830-10g |

4-ethyl cinnamic acid |

120680-98-0 | 95% | 10g |

¥2410.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E72830-50g |

4-ethyl cinnamic acid |

120680-98-0 | 95% | 50g |

¥7210.0 | 2023-09-07 | |

| Key Organics Ltd | 10R-0618-5MG |

(E)-3-(4-ethylphenyl)-2-propenoic acid |

120680-98-0 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | 10R-0618-10G |

(E)-3-(4-ethylphenyl)-2-propenoic acid |

120680-98-0 | >95% | 10g |

£217.00 | 2025-02-09 | |

| Enamine | EN300-832928-0.05g |

(2E)-3-(4-ethylphenyl)prop-2-enoic acid |

120680-98-0 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-832928-0.1g |

(2E)-3-(4-ethylphenyl)prop-2-enoic acid |

120680-98-0 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-832928-50mg |

(2E)-3-(4-ethylphenyl)prop-2-enoic acid |

120680-98-0 | 95.0% | 50mg |

$60.0 | 2023-09-30 | |

| Enamine | EN300-13521-1.0g |

3-(4-ethylphenyl)prop-2-enoic acid |

120680-98-0 | 1.0g |

$142.0 | 2023-07-10 | ||

| Enamine | EN300-13521-5.0g |

3-(4-ethylphenyl)prop-2-enoic acid |

120680-98-0 | 5.0g |

$410.0 | 2023-07-10 | ||

| Enamine | EN300-13521-10.0g |

3-(4-ethylphenyl)prop-2-enoic acid |

120680-98-0 | 10.0g |

$608.0 | 2023-07-10 |

3-(4-ethylphenyl)prop-2-enoic acid 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

120680-98-0 (3-(4-ethylphenyl)prop-2-enoic acid) 関連製品

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量